molecular formula C19H26N2O4 B355899 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 940211-29-0

2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid

Cat. No.: B355899
CAS No.: 940211-29-0
M. Wt: 346.4g/mol
InChI Key: KERRPESALMNMIU-UHFFFAOYSA-N
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Description

2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C19H26N2O4 It is known for its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a butylamino group attached to an aniline derivative

Scientific Research Applications

2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

The synthesis of 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the aniline derivative: The starting material, aniline, is reacted with butyl isocyanate to form the butylamino derivative.

    Cyclohexane ring introduction: The butylamino derivative is then reacted with cyclohexanecarboxylic acid chloride under basic conditions to introduce the cyclohexane ring.

    Final product formation: The intermediate product is further purified and reacted under specific conditions to yield the final compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline derivative, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.

Comparison with Similar Compounds

2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

    2-({4-[(tert-Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid: This compound has a similar structure but with a tert-butyl group instead of a butyl group, leading to different chemical and biological properties.

    2-({4-[(sec-Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid: The presence of a sec-butyl group in this compound results in variations in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-[[4-(butylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-2-3-12-20-17(22)13-8-10-14(11-9-13)21-18(23)15-6-4-5-7-16(15)19(24)25/h8-11,15-16H,2-7,12H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERRPESALMNMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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